Propargyl alcohol

描述

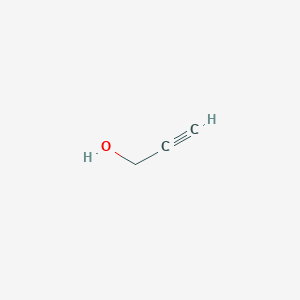

Structure

3D Structure

属性

IUPAC Name |

prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O/c1-2-3-4/h1,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVDSBUOJIPERQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4O, Array | |

| Record name | PROPARGYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1379 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

30306-19-5 | |

| Record name | 2-Propyn-1-ol, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30306-19-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID5021883 | |

| Record name | Propargyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Propargyl alcohol appears as a clear colorless liquid with a geranium-like odor. Flash point 97 °F. Vapors are heavier than air. Used to make other chemicals, as a corrosion inhibitor and a soil fumigant., Liquid, Colorless to straw-colored liquid with a mild, geranium odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless to straw-colored liquid with a mild, geranium odor. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1379 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Propyn-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propargyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/61 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propargyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0527.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

236.5 °F at 760 mmHg (NTP, 1992), 114-115 °C at 760 mm Hg; 100 °C at 490.3 mm Hg; 70 °C at 147.6 mm Hg; 20 °C at 11.6 mm Hg, 114 °C, 236.5 °F, 237 °F | |

| Record name | PROPARGYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1379 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/61 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propargyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0527.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

91 °F (NTP, 1992), 97 °F, 97 °F (36 °C) (Open cup), 33 °C c.c., 97 °F (open cup), (oc) 97 °F | |

| Record name | PROPARGYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1379 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propargyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/61 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propargyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0527.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

Miscible (NIOSH, 2023), Miscible with benzene, chloroform, ethanol, 1,2-dichloroethane, ether, acetone, dioxane, tetrahydrofuran, pyridine; moderately sol in carbon tetrachloride, IMMISCIBLE WITH ALIPHATIC HYDROCARBONS, Miscible with water, Solubility in water: miscible, Miscible | |

| Record name | PROPARGYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1379 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Propargyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0527.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.9485 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9715 at 20 °C/4 °C, Relative density (water = 1): 0.97, 0.9485, 0.97 | |

| Record name | PROPARGYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1379 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/61 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propargyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0527.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 1.93 | |

| Record name | PROPARGYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

12 mmHg (NIOSH, 2023), 15.6 [mmHg], 15.6 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 1.54, 12 mmHg | |

| Record name | PROPARGYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1379 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propargyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/608 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/61 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propargyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0527.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid, Colorless to straw-colored liquid | |

CAS No. |

107-19-7 | |

| Record name | PROPARGYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1379 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Propargyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-19-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propargyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8804 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propargyl alcohol | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/propargyl-alcohol-results | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | 2-Propyn-1-ol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propargyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prop-2-yn-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.157 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E920VF499L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/61 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 2-Propyn-1-ol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/UK4D7038.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

-54 °F (NTP, 1992), -48 to -52 °C, -48 - -52 °C, -62 °F | |

| Record name | PROPARGYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1379 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6054 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | PROPARGYL ALCOHOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0673 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | PROPARGYL ALCOHOL | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/61 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | Propargyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0527.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Advanced Synthetic Methodologies Involving Propargyl Alcohol

Asymmetric Synthesis of Propargyl Alcohols and Derivatives

The enantioselective synthesis of propargyl alcohols is of paramount importance due to the prevalence of the chiral propargyl alcohol motif in biologically active molecules. Various catalytic systems have been devised to achieve high levels of enantioselectivity in the addition of terminal alkynes to carbonyl compounds.

Lewis Acid-Catalyzed Enantioselective Additions

Chiral Lewis acids (CLAs) are instrumental in catalyzing the enantioselective addition of alkynes to carbonyl compounds, thereby producing optically active propargyl alcohols. wikipedia.org These catalysts function by activating the carbonyl group, rendering it more susceptible to nucleophilic attack by the alkyne. The chiral environment provided by the Lewis acid-ligand complex directs the approach of the nucleophile, leading to the preferential formation of one enantiomer.

A variety of metals, including zinc, titanium, rhodium, and indium, have been employed as the Lewis acidic center. nih.govacs.org The choice of metal and the design of the chiral ligand are crucial for achieving high enantioselectivity. For instance, titanium-BINOL based catalysts have been shown to be effective for the enantioselective alkynylation of aldehydes. semanticscholar.org In these systems, it is proposed that the titanium catalyst can act as a chiral Lewis acid, binding to the aldehyde and increasing the rate of addition of a zinc alkynylide. nih.gov Mechanistic studies suggest that a transmetalation step may occur, where the alkyl group from the organozinc reagent binds to the titanium catalyst, forming an organotitanium complex that is responsible for the addition to the aldehyde. nih.gov

Similarly, rhodium-based Lewis acid catalysts have been developed for the enantioselective alkynylation of aromatic aldehydes, achieving high yields and enantiomeric excesses. acs.org These catalysts often feature the metal center as the sole source of chirality. acs.org The rationale for enantioselectivity in many of these systems is explained by models where the aldehyde binds to the Lewis acidic metal center, and the stereochemical outcome is determined by the facial selectivity of the nucleophilic attack, which is controlled by the chiral ligand. nih.gov

Below is a table summarizing representative examples of Lewis acid-catalyzed enantioselective additions for the synthesis of propargyl alcohols.

| Catalyst System | Aldehyde Substrate | Alkyne Substrate | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Rhodium(III)-based chiral-at-metal Lewis acid | Aromatic aldehydes | Terminal alkynes | 58–98 | 79–98 | acs.org |

| Titanium(IV)-BINOL | Aromatic aldehydes | Various alkynes | High | High | nih.gov |

| Zinc(II) triflate / N-methylephedrine | Aliphatic and aromatic aldehydes | Terminal alkynes | High | up to 99 | wikipedia.org |

| Indium(III) bromide / BINOL | Aldehydes | Terminal alkynes | Good | High | nih.gov |

Catalytic Asymmetric Propargylation of Carbonyl Derivatives

Catalytic asymmetric propargylation represents a direct and atom-economical method for the synthesis of chiral propargyl alcohols. This approach involves the direct addition of a terminal alkyne to a carbonyl compound in the presence of a chiral catalyst.

A significant breakthrough in this area was the development of zinc-based catalytic systems. For example, the use of Zn(OTf)₂ in conjunction with a chiral amino alcohol ligand, such as N-methylephedrine, has proven to be a practical and highly enantioselective method for the propargylation of a wide range of aldehydes. wikipedia.orgorganic-chemistry.org This system allows for the in situ generation of the zinc alkynylide, which then adds to the aldehyde in a highly enantioselective manner. wikipedia.org The reaction is notable for its operational simplicity, as it can be performed with commercially available reagents and tolerates air and moisture. organic-chemistry.orgacs.org

The scope of this methodology extends to various aliphatic and aromatic aldehydes, consistently affording the corresponding propargyl alcohols in high yields and with excellent enantioselectivities. acs.org The bifunctional nature of some catalysts, where one part of the catalyst activates the nucleophile and the other activates the electrophile, has been proposed to be key to their success. nih.gov

The following table provides examples of catalytic asymmetric propargylation of aldehydes.

| Catalyst/Ligand | Aldehyde | Alkyne | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Zn(OTf)₂ / (+)-N-Methylephedrine | Benzaldehyde | Phenylacetylene | 85 | 99 | acs.org |

| Zn(OTf)₂ / (+)-N-Methylephedrine | Cyclohexanecarboxaldehyde | 1-Octyne | 91 | 98 | acs.org |

| Zn(OTf)₂ / (+)-N-Methylephedrine | Isovaleraldehyde | (Trimethylsilyl)acetylene | 82 | 97 | acs.org |

Biocatalytic Approaches for Enantiopure Propargylic Alcohols

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure compounds, offering mild reaction conditions and high selectivity. While the direct biocatalytic propargylation of carbonyls is less common, enzymatic resolutions of racemic propargyl alcohols are well-established. These methods typically involve the use of lipases to selectively acylate one enantiomer of the alcohol, allowing for the separation of the acylated product from the unreacted enantiomer.

Alternatively, the reduction of ynones (alkynyl ketones) using dehydrogenase enzymes can provide access to enantiopure propargylic alcohols. These enzymes, often from microbial sources, can exhibit high levels of enantio- and regioselectivity. The stereochemical outcome of the reduction is determined by the specific enzyme used and the substrate structure. This approach is particularly valuable for the synthesis of propargylic alcohols that are difficult to obtain through other asymmetric methods.

Stereoselective Transformations (e.g., Diastereoselective Allenylation)

Propargyl alcohols can be stereoselectively transformed into other valuable chiral building blocks. One such transformation is diastereoselective allenylation, which provides access to chiral allenes. For instance, the reaction of propargyl alcohols with appropriate reagents can lead to the formation of allenes with high diastereoselectivity.

A notable example involves the use of chiral Brønsted acids to catalyze the asymmetric allenylboration of aldehydes. In this methodology, a chiral allenylboronate reacts with an aldehyde in the presence of a chiral phosphoric acid catalyst. The chirality of the allenylboronate controls the stereochemistry of one newly formed stereocenter, while the chiral phosphoric acid catalyst dictates the stereochemistry of the hydroxyl group, leading to high diastereo- and enantioselectivities in the resulting homopropargyl alcohols. nih.gov This approach demonstrates the power of using multiple chiral elements to achieve high levels of stereocontrol.

Transformation of Propargyl Alcohols to Allenes

The conversion of propargyl alcohols into allenes is a synthetically important transformation, as allenes are versatile intermediates in organic synthesis. This rearrangement can be achieved through various methods, with transition metal catalysis being a particularly powerful approach.

Transition Metal-Catalyzed Rearrangements to Allenes

A number of transition metals, including gold, ruthenium, and rhodium, have been shown to catalyze the rearrangement of propargyl alcohols to allenes. The mechanism of this transformation often involves the coordination of the metal to the alkyne moiety of the this compound, which facilitates a nih.govnih.gov-sigmatropic rearrangement (Meyer-Schuster rearrangement) or a nih.govacs.org- or acs.orgnih.gov-hydride shift.

Gold catalysts, in particular, have proven to be highly effective for this transformation due to their strong π-acidic nature, which allows for the efficient activation of the alkyne. The reaction conditions are often mild, and a wide range of propargyl alcohols can be converted to the corresponding allenes with high efficiency. The specific reaction pathway and the stereochemical outcome can be influenced by the choice of catalyst, ligands, and reaction conditions.

Reactions Involving Carbocation Intermediates in Allene (B1206475) Formation

The transformation of propargyl alcohols into allenes can proceed through carbocationic intermediates, a pathway that leverages the stability of the resulting propargyl/allenyl carbocation. researchgate.net These reactions are often catalyzed by acids or metal catalysts that facilitate the departure of the hydroxyl group as a water molecule, generating a carbocation. researchgate.netresearchgate.net This intermediate can then be attacked by a nucleophile at the γ-position, leading to the formation of an allene through an SN2' mechanism. The regioselectivity of this process is a key aspect, as the nucleophile can also attack at the α-position, leading to a substituted alkyne.

The diversity of products obtainable from these carbocationic rearrangements is notable. Depending on the specific structure of the this compound and the reaction conditions, various scaffolds such as furans, cyclopentenones, and acyclic enones can be synthesized. nih.gov For instance, the dehydration and subsequent cyclization of 1-styrylpropargyl alcohols have been shown to produce a variety of structural motifs originating from a common carbocationic intermediate. nih.gov

Key factors influencing the outcome of these reactions include the substitution pattern of the this compound and the nature of the catalyst. For example, the presence of a silyl group on the alkyne can stabilize the carbocation intermediate, which appears to be crucial for certain cyclization steps. nih.gov

| Starting Material | Catalyst/Reagent | Product | Yield (%) | Reference |

| 1-Styrylthis compound | Re₂O₇ | Cyclopentenone | 32 | nih.gov |

| 1-Styrylthis compound derivative | Perrhenic acid | Furan | 54 | nih.gov |

| n-Butyl substituted 1-styrylthis compound | Perrhenic acid | Acyclic enone | 47 | nih.gov |

Metal Hydride (Base)-Mediated Transformations to Allenes

The direct conversion of propargyl alcohols to allenes can also be achieved through metal hydride-mediated reactions. rsc.org These methods often involve the SN2′ addition of a hydride to the propargylic system. nih.gov Traditional hydride reagents have been employed for this purpose; however, they can sometimes lead to a mixture of products due to competing SN2 addition. nih.gov

More recent and stereospecific methods utilize transition metal hydrides. For example, the Schwartz reagent (Cp₂Zr(H)Cl) has been shown to react with the zinc or magnesium alkoxides of propargyl alcohols to generate allenes in good yield and with high optical purity. nih.govacs.org This method is applicable to a range of substrates, including dialkyl-, alkyl, aryl-, and diaryl-substituted propargyl alcohols, and can be used to synthesize silyl-substituted, tri-substituted, and terminal allenes. nih.govacs.org

Another approach involves a Mitsunobu reaction between a propargylic alcohol and a sulfonyl hydrazine, which generates an intermediate that eliminates dinitrogen to form the allene. nih.gov This method, known as the Myers allene synthesis, is stereospecific, with the chirality of the this compound controlling the chirality of the resulting allene. wikipedia.org

Copper-catalyzed hydride addition to propargylic chlorides, derived from propargyl alcohols, also provides an efficient route to allenes using diisobutylaluminum hydride (DIBAL-H). organic-chemistry.org Furthermore, nickel-catalyzed photoredox strategies have been developed for the reduction of propargyl carbonates to allenes without the need for traditional hydride reagents, using an amine as the hydrogen source. rsc.orgresearchgate.net

| This compound Derivative | Reagent/Catalyst | Product | Key Features | Reference |

| This compound alkoxides | Cp₂Zr(H)Cl | Allene | High yield and optical purity | nih.govacs.org |

| This compound | Arenesulfonylhydrazine, PPh₃, DEAD | Allene | Stereospecific (Myers allene synthesis) | wikipedia.org |

| Propargylic chlorides | DIBAL-H, Cu catalyst | Allene | High regio- and stereoselectivity | organic-chemistry.org |

| Propargyl carbonates | Ni catalyst, light, amine | Allene | Hydride-free reduction | rsc.orgresearchgate.net |

Reactions Involving Oxa-Propargylic Intermediates

Oxa-propargylic intermediates, often generated from propargylic alcohols, are valuable precursors in various synthetic transformations. rsc.org Gold(III) catalysts can activate the hydroxyl group of propargylic alcohols, facilitating intramolecular cyclization to form cyclic ethers and piperidines bearing an acetylenic moiety. researchgate.net In contrast, gold(I) catalysts tend to activate the triple bond, leading to Meyer-Schuster rearrangement to form α,β-unsaturated ketones. researchgate.net

These oxa-propargylic species can also participate in intermolecular reactions. For instance, the gold(III)-catalyzed reaction of propargylic alcohols with amides or dicarbonyl compounds leads to the synthesis of oxazoles or dihydropyrans through a sequence of propargylic substitution and cycloisomerization. researchgate.net

Synthesis of this compound Derivatives

The functionalization of the hydroxyl group of this compound opens up a vast area of synthetic possibilities, leading to a wide range of valuable derivatives.

One-Pot Synthetic Methods from Allyl Alcohol Derivatives

An efficient one-pot procedure has been developed for the synthesis of this compound derivatives directly from allyl alcohol derivatives. thieme-connect.comresearchgate.netscispace.comthieme-connect.com This transformation from a carbon-carbon double bond to a triple bond involves the elimination of hydrogen bromide from a 1,2-dibromoalkane intermediate. thieme-connect.comresearchgate.netscispace.comthieme-connect.com The key to this process is the inductive electron-withdrawing effect of the neighboring oxygen functional group, which promotes the elimination reaction. thieme-connect.comresearchgate.netscispace.comthieme-connect.com

In this one-pot reaction, tetrabutylammonium hydroxide (TBAOH) has been identified as an effective base, and the addition of molecular sieves 13X can further promote the reaction. thieme-connect.comresearchgate.net

| Allyl Alcohol Derivative | Reagents | Product | Yield (%) | Reference |

| Various allyl alcohol derivatives | Bromine, TBAOH, Molecular Sieves 13X | Corresponding this compound derivatives | 60-95 | thieme-connect.comresearchgate.net |

Synthesis of Propargylic Esters and Ethers

Propargylic esters and ethers are important synthetic intermediates. nih.govresearchgate.net Propargylic esters can be synthesized through various methods, including the reaction of this compound with carboxylic acids or their derivatives. nih.gov

The synthesis of propargylic ethers can be achieved through several routes. researchgate.netnih.gov One common method involves the reaction of metal acetylides with acetals. jst.go.jp Gold-catalyzed reactions of terminal alkynes with acetals have also been developed, offering high functional group compatibility. jst.go.jp Another approach is the iron-mediated propargylic C-H etherification of unadorned alkynes with alcohols. nih.gov Phase-transfer catalysis can be employed for the preparation of aromatic propargyl ethers from hydroxyaromatic compounds and a propargyl halide in an aqueous alkaline solution. google.com Iron catalysis has also been shown to accelerate the reaction of phenolic compounds with propargyl chloride to form aromatic propargyl ethers. google.com

| Reactants | Catalyst/Reagent | Product | Reference |

| Terminal alkyne, Acetal | AuPPh₃Cl/AgOTf | Propargylic ether | jst.go.jp |

| Internal alkyne, Alcohol | Iron complex | Propargylic ether | nih.gov |

| Hydroxyaromatic compound, Propargyl halide | Phase-transfer catalyst, NaOH | Aromatic propargyl ether | google.com |

| Phenolic compound, Propargyl chloride | Iron(III) chloride | Aromatic propargyl ether | google.com |

Functionalization of Propargylic Epoxides

Propargylic epoxides are highly versatile intermediates due to the presence of both an epoxide and an alkyne functionality. The epoxide ring can be opened by a variety of nucleophiles, leading to the formation of highly functionalized propargylic alcohols. The regioselectivity of the ring-opening is a critical aspect and can often be controlled by the choice of catalyst and reaction conditions.

For example, the reaction of propargylic epoxides with nucleophiles can lead to the formation of substituted allenes or other valuable structures. The adjacent alkyne group can influence the reactivity of the epoxide and participate in subsequent transformations.

Formation of Propargylamines

Propargylamines are important synthetic intermediates for the preparation of nitrogen-containing biologically active compounds. phytojournal.com A prominent method for their synthesis is the multicomponent A³ coupling reaction (aldehyde-alkyne-amine). phytojournal.comwikipedia.orglibretexts.org This atom-economical, one-pot procedure involves the reaction of an aldehyde, an alkyne (such as this compound), and an amine in the presence of a metal catalyst. phytojournal.comlibretexts.org

The catalytic cycle typically begins with the activation of the alkyne by a metal catalyst to form a metal acetylide. wikipedia.orglibretexts.org Concurrently, the aldehyde and amine react to form an imine or iminium ion intermediate. wikipedia.orglibretexts.org The metal acetylide then acts as a nucleophile, attacking the imine carbon to forge a new carbon-carbon bond and yield the propargylamine product. wikipedia.orglibretexts.org A variety of metals, including ruthenium, copper, gold, and silver, can catalyze this transformation. wikipedia.orgresearchgate.net Chiral catalysts can be employed to achieve enantioselective synthesis of chiral propargylamines. wikipedia.org

| Reaction | Reactants | Product | Key Features |

|---|---|---|---|

| A³ Coupling | Aldehyde, Alkyne, Amine | Propargylamine | Multicomponent, atom-economical, metal-catalyzed. phytojournal.comwikipedia.orglibretexts.org |

In addition to the A³ coupling, other methods for synthesizing propargylamines include the alkynylation of imines and the amination of propargylic esters. rsc.org A metal-free decarboxylative three-component coupling reaction using alkynyl carboxylic acids, paraformaldehyde, and amines has also been developed. Furthermore, an oxidative amination of allenes using a hypervalent iodine reagent can produce propargylic amines. organic-chemistry.org

Novel Synthetic Routes and Cascade Reactions

Propargylic substitution reactions are fundamental for constructing carbon-carbon and carbon-heteroatom bonds at the propargylic position. While analogous allylic substitution reactions are well-established, the propargylic counterparts have seen significant development more recently. researchgate.net These reactions can be catalyzed by a range of transition metals (such as Ru, Re, Rh, Ir, Ni, Pd, Pt, and Cu) as well as Lewis and Brønsted acids. researchgate.net

The mechanism of these reactions often involves the formation of a propargylic cation intermediate. nih.govacs.org For tertiary alcohols, acid catalysts facilitate activation; however, the resulting tertiary propargyl cation can lead to competing elimination or SN′ reactions, forming allenes. acs.org The choice of catalyst influences the reaction mechanism and the scope of compatible nucleophiles. researchgate.net For instance, FeCl₃ has been used to catalyze the propargylic substitution of propargyl alcohols with various nucleophiles, proceeding through a propargylic cation. nih.gov

The Meyer-Schuster rearrangement is an acid-catalyzed isomerization of secondary and tertiary propargyl alcohols into α,β-unsaturated carbonyl compounds. wikipedia.orgrsc.org Specifically, terminal propargyl alcohols yield α,β-unsaturated aldehydes, while internal propargyl alcohols afford α,β-unsaturated ketones. wikipedia.org This reaction represents a formal 1,3-hydroxyl shift followed by tautomerization. rsc.org

The classical mechanism involves three main steps:

Rapid protonation of the alcohol's oxygen atom. wikipedia.org

The rate-determining 1,3-shift of the protonated hydroxyl group to form an allenol intermediate. wikipedia.orgorganicreactions.org

Keto-enol tautomerism and subsequent deprotonation to yield the final α,β-unsaturated carbonyl compound. wikipedia.org

The traditional use of strong acids can lead to harsh reaction conditions. nih.gov Consequently, milder and more selective methods have been developed using transition metal-based and Lewis acid catalysts, such as those based on Ruthenium, Silver, and Indium trichloride (InCl₃). wikipedia.org These modern catalysts often provide excellent yields, shorter reaction times, and good stereoselectivity. wikipedia.org

| This compound Type | Meyer-Schuster Product |

|---|---|

| Secondary | α,β-Unsaturated Ketone/Aldehyde |

| Tertiary | α,β-Unsaturated Ketone/Aldehyde |

The Rupe rearrangement is a competing reaction to the Meyer-Schuster rearrangement, particularly when tertiary propargyl alcohols are subjected to acidic conditions. wikipedia.orgsynarchive.com Instead of the expected α,β-unsaturated aldehydes, this reaction yields α,β-unsaturated methyl ketones through an enyne intermediate. wikipedia.org This transformation is considered a formal wikipedia.orgsynarchive.com-shift of the hydroxyl group. slideshare.net The product is consistently an α,β-unsaturated ketone, regardless of the substitution on the triple bond. slideshare.net

Propargyl alcohols can undergo redox isomerization to furnish various carbonyl compounds. A palladium(II) acetate-catalyzed reaction can convert secondary propargyl alcohols into 1,3-diarylpropanone derivatives under mild basic conditions. rsc.org This process is thought to proceed through an initial redox isomerization of the this compound to an enone, followed by a chemoselective reduction of the enone double bond. rsc.org

Furthermore, base-promoted redox isomerization of vinyl propargylic alcohols provides a method for constructing (E)- and (Z)-γ-oxo-α,β-alkenoic ester skeletons. rsc.org The stereochemical outcome of this isomerization can often be controlled by the choice of the base. rsc.org For instance, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) has been shown to catalyze the selective isomerization of unsaturated alcohols to ketones. researchgate.net

The dual functionality of this compound makes it an excellent substrate for various cyclization reactions.

Annulation Reactions: Lewis acid-catalyzed [4+2] annulation of propargylic alcohols with 2-vinylphenols can produce 4-methyl-3,4-dihydro-2H-2,4-methanochromans in good to excellent yields. acs.org The proposed mechanism involves the formation of a propargyl cation, which is then attacked by the vinylphenol, followed by intramolecular cyclization steps. acs.org Similarly, propargyl alcohols can undergo [3+3] annulation with enaminones. researchgate.net

Intramolecular Cyclization: Iodocyclization of propargyl alcohols is an effective method for constructing halogen-substituted heterocyclic and carbocyclic compounds. researchgate.net These reactions are atom- and step-economical and are often promoted by simple reagents. researchgate.net Additionally, the intramolecular cyclization of S-aryl propargyl sulfides, synthesized from the thiolation of propargylic alcohols, can yield 2H-thiochromenes through silver-catalyzed hydroarylation or N-iodosuccinimide-promoted iodoarylation. acs.org Zeolites have also been shown to promote the cyclization of 1,1,3-trisubstituted propargyl alcohols with amides and thioamides to give oxazoles and thiazoles, respectively. thieme-connect.com

Multicomponent Reactions (e.g., with CO2 and Amines)

Multicomponent reactions (MCRs) involving this compound, carbon dioxide (CO2), and amines have emerged as a highly efficient and atom-economical strategy for the synthesis of valuable carbamates and heterocyclic compounds. These reactions leverage the reactivity of the alkyne and hydroxyl functionalities of this compound, the C1 building block nature of CO2, and the nucleophilicity of amines to construct complex molecules in a single step. This approach is aligned with the principles of green chemistry, utilizing an abundant, non-toxic, and renewable carbon source (CO2) to produce compounds with significant applications in pharmaceuticals and fine chemicals. researchgate.net

The primary products of these three-component coupling reactions are β-oxopropylcarbamates and 2-oxazolidinones, depending on the nature of the amine used (secondary or primary, respectively). researchgate.netchinesechemsoc.org The synthesis of these compounds traditionally relies on hazardous reagents like phosgene (B1210022). The MCR approach offers a safer and more environmentally benign alternative. sciengine.com

Research Findings

Extensive research has focused on developing effective catalytic systems to promote these transformations under mild conditions. chinesechemsoc.org Catalysts play a crucial role in activating both the this compound and the kinetically inert CO2 molecule. researchgate.net

Catalytic Systems:

A variety of catalytic systems have been explored, ranging from noble metals to more sustainable and cost-effective alternatives:

Noble Metal-Free Catalysts: To avoid the high cost and toxicity associated with noble metals, significant effort has been directed towards developing catalysts based on abundant metals. A notable example is a metal-organic framework (MOF) containing copper(I) and cerium(III) (CuCe-CNA). This heterogeneous catalyst has demonstrated high efficiency in synthesizing β-oxopropylcarbamates from propargyl alcohols, secondary amines, and CO2, with yields as high as 98%. chinesechemsoc.org The synergistic effect between the different metal sites is believed to be key to its catalytic activity. chinesechemsoc.org

Copper-Based Catalysts: Copper catalysts, often in the form of Cu(I) salts like CuBr or CuCl, are widely used for these reactions. sciengine.commdpi.com Their efficacy can be enhanced by the use of ionic liquids as co-catalysts and solvents. For instance, a CuBr/ionic liquid system has been developed for the synthesis of 2-oxazolidinones and α-hydroxy ketones. mdpi.com This system operates under atmospheric pressure of CO2 and exhibits excellent recyclability. sciengine.commdpi.com

Silver-Based Catalysts: Silver(I) catalysts, such as silver acetate (AgOAc), have proven effective due to their alkynophilicity, which facilitates the activation of the carbon-carbon triple bond of this compound. researchgate.netrsc.org These catalysts have been successfully employed in the solvent-free synthesis of 2-oxazolidinones from propargyl alcohols, primary amines, and CO2 under high pressure. rsc.org

Reaction Mechanism:

The generally accepted mechanism for this three-component reaction proceeds through a cascade pathway. researchgate.net The initial step involves the reaction between this compound and CO2 to form an α-alkylidene cyclic carbonate intermediate. chinesechemsoc.orgsciengine.com This step is often the rate-determining step and is facilitated by the catalyst, which activates both the hydroxyl group of the alcohol and the CO2 molecule. mdpi.com In the subsequent step, the amine acts as a nucleophile and attacks the in-situ generated cyclic carbonate, leading to the ring-opening of the carbonate and the formation of the final carbamate product. chinesechemsoc.orgresearchgate.net

Data on Multicomponent Reactions of this compound

The following tables summarize representative results from the literature, showcasing the versatility of this methodology with different substrates and catalytic systems.

Table 1: Synthesis of β-Oxopropylcarbamates using a CuCe-CNA Catalyst chinesechemsoc.org

| This compound | Secondary Amine | Yield (%) |

| 2-Methyl-3-butyn-2-ol | Pyrrolidine | 98 |

| 2-Methyl-3-butyn-2-ol | Diethylamine | 95 |

| 1-Ethynylcyclohexanol | Pyrrolidine | 96 |

| 3-Methyl-1-pentyn-3-ol | Pyrrolidine | 94 |

Reaction Conditions: this compound (1 mmol), secondary amine (1.2 mmol), CuCe-CNA-300 catalyst (30 mg), DBU (1.5 mmol), CO2 (1 MPa), 80 °C, 24 h.

Table 2: Synthesis of 2-Oxazolidinones using a CuI/[P4444][Im] Catalytic System researchgate.net

| This compound | Amine | Yield (%) |

| Phenylthis compound | Ethanolamine | 85 |

| 2-Methyl-3-butyn-2-ol | Ethanolamine | 92 |

| 1-Ethynylcyclohexanol | Ethanolamine | 89 |

| Phenylthis compound | 2-Amino-2-methyl-1-propanol | 81 |

Reaction Conditions: this compound (1 mmol), amine (1.2 mmol), CuI (0.05 mmol), [P4444][Im] (0.5 mmol), CO2 (1 atm), 30 °C, 24 h.

Reaction Mechanisms and Mechanistic Studies of Propargyl Alcohol Transformations

Carbocation Precursors and Intermediates

A significant portion of propargyl alcohol's chemistry involves its function as a precursor to highly reactive carbocation intermediates. researchgate.netresearchgate.net The generation of these intermediates is a critical step that initiates numerous synthetic pathways.

Formation of Alkynyl and Allenic Carbocations

The hydroxyl group of this compound can be eliminated, leading to the formation of a propargylic carbocation. This cation is a resonance-stabilized species, existing as a hybrid of two major contributors: an alkynyl carbocation (propargyl cation) and an allenic carbocation (allenyl cation). researchgate.net This resonance stabilization is key to its formation and subsequent reactions. The structure of the substrate and the reaction conditions often dictate which resonance form is more dominant and at which position a nucleophile will attack, leading to either alkynyl or allenyl products. researchgate.net These carbocation intermediates are pivotal in reactions such as nucleophilic propargylic substitution and allene (B1206475) formation. researchgate.net

Lewis Acid-Enhanced Elimination of Hydroxyl Groups

The hydroxyl group (-OH) is inherently a poor leaving group. masterorganicchemistry.comlibretexts.org Consequently, its elimination to form a carbocation requires activation. This is commonly achieved using acids. Lewis acids are particularly effective in promoting this transformation by coordinating to the oxygen atom of the hydroxyl group, weakening the carbon-oxygen bond and facilitating its departure as part of a metal-complex leaving group. nih.gov This process generates the propargylic cation without the necessary presence of strong Brønsted acids, which can sometimes lead to unwanted side reactions. masterorganicchemistry.comorganic-chemistry.org A variety of Lewis acids, including those based on scandium, lanthanum, and bismuth, have been shown to effectively catalyze reactions that proceed via this mechanism. rsc.orgnih.gov For instance, a method utilizing boron trichloride allows for the generation of propargylic cations from their corresponding alkoxides under conditions that avoid the production of Brønsted acids, thereby stabilizing the cation for subsequent reactions. organic-chemistry.org

Catalysts in Propargylation Reactions

| Catalyst System | Substrate | Reaction Type | Key Feature |

|---|---|---|---|

| Sc(OTf)₃ | 2-Indolylmethanols and Propargylic Alcohols | (3+2) Annulation | Forms cyclopenta[b]indoles via a Friedel–Crafts-type allenylation. nih.gov |

| Boron Trichloride (BCl₃) | Propargyl Alcohols | Allylation | Generates cations from alkoxides in the absence of Brønsted acids. organic-chemistry.org |

| Bi(OTf)₃, Yb(OTf)₃ in Ionic Liquids | Propargylic Alcohols and Arenes | Propargylation of Arenes | Efficient system for C-C bond formation under mild conditions. rsc.org |

| Scandium and Lanthanum Catalysts | Propargyl Alcohols and Thiols | Etherification and Sulfanylation | Direct formation of propargyl ethers and sulfides. nih.gov |

Role of Propargylic Cations in C-C and C-Heteroatom Bond Formation

Once formed, the electrophilic propargylic cation is highly susceptible to attack by a wide range of nucleophiles, leading to the formation of new carbon-carbon (C-C) and carbon-heteroatom bonds. researchgate.netnih.gov This reactivity is the foundation for numerous synthetic applications. For example, carbon nucleophiles such as arenes, alkenes, and organometallic reagents react with the cation to form new C-C bonds, a process central to constructing more complex carbon skeletons. nih.govacs.org Similarly, heteroatom nucleophiles, including alcohols, water, and thiols, can attack the cation to yield propargylic ethers and sulfides, respectively, demonstrating the formation of C-O and C-S bonds. nih.govnih.gov This versatile reactivity allows for the direct substitution of the hydroxyl group with a variety of functional groups. researchgate.net

Bond Formation via Propargylic Cations

| Nucleophile Type | Example Nucleophile | Bond Formed | Product Class |

|---|---|---|---|

| Carbon | Arenes (e.g., Anisole) | C-C | Aryl-substituted propargyl compounds rsc.org |

| Carbon | Allylsilanes | C-C | Allylated alkynes organic-chemistry.org |

| Oxygen | Alcohols | C-O | Propargylic ethers nih.gov |

| Sulfur | Thiols | C-S | Propargylic sulfides nih.gov |

Electrophilic and Nucleophilic Roles of this compound

The dual functionality of this compound allows it to behave as both an electrophile and a nucleophile, depending on the reaction conditions and the nature of the reacting species. researchgate.net

Triple Bond as an Electrophile

The carbon-carbon triple bond in this compound is an electron-rich region, making it susceptible to attack by electrophiles. rawsource.com However, in the presence of transition metal catalysts, such as gold or platinum, the triple bond can be activated, rendering it electrophilic and open to attack by nucleophiles. nih.gov For instance, gold catalysts can coordinate to the alkyne, increasing its electrophilicity and facilitating intramolecular cyclization or intermolecular attack by other nucleophiles. Furthermore, the triple bond undergoes electrophilic addition reactions with halogens and other electrophiles, often proceeding through a halonium-bridged ion intermediate. rsc.orgnih.gov This activation is a key step in reactions like the Meyer-Schuster rearrangement, where the activated alkyne is attacked by the hydroxyl group or its conjugate base. nih.govresearchgate.net

Oxygen Atom as a Nucleophile

The oxygen atom of the hydroxyl group in this compound possesses lone pairs of electrons, allowing it to function as a nucleophile. researchgate.net This nucleophilicity is evident in reactions where the alcohol attacks an external electrophile. The oxygen's nucleophilic character can be enhanced by deprotonation with a base to form an alkoxide, which is a much stronger nucleophile. This alkoxide can then participate in various reactions, including Williamson ether synthesis or addition to carbonyl compounds. In certain catalyzed reactions, the hydroxyl group can act as an intramolecular nucleophile, attacking the activated triple bond to form cyclic products such as furans. acs.org

Addition Reactions with Various Nucleophiles (C, N, O)

The triple bond of this compound is susceptible to nucleophilic attack, leading to a variety of addition products. The reaction mechanism is influenced by the nature of the nucleophile (carbon, nitrogen, or oxygen) and the reaction conditions, including the presence of catalysts.

Generally, the nucleophilic addition to the alkyne can proceed via two main pathways. In the first, the nucleophile attacks one of the sp-hybridized carbons of the triple bond, leading to a vinyl anion intermediate. This intermediate is then protonated to yield the final product. In the second pathway, particularly under acidic conditions or in the presence of a Lewis acid, the hydroxyl group of the this compound can be protonated and eliminated as water, forming a propargyl cation. This cation is a resonance-stabilized species with positive charge distributed between the propargylic and allenic positions. Nucleophilic attack can then occur at either of these electrophilic sites.